

Application Notes and Protocols for Dihydromyricetin (DHM) in Anti-inflammatory Research

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Compound of Interest

Compound Name: Dihydromicromelin B

Cat. No.: B12387023

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Introduction

Dihydromyricetin (DHM), a natural flavonoid compound, has demonstrated significant anti-inflammatory properties in various research models.^{[1][2][3][4][5]} These notes provide an overview of the applications of DHM in anti-inflammatory research, detailing its mechanism of action and providing protocols for its use in both in vitro and in vivo studies. DHM has been shown to exert its effects by modulating key signaling pathways, including the Toll-like receptor 4 (TLR4)/NF- κ B and MAPK pathways, thereby reducing the expression of pro-inflammatory mediators.

Mechanism of Action

Dihydromyricetin has been shown to inhibit inflammatory responses by targeting key signaling pathways. In models of inflammation induced by lipopolysaccharide (LPS), DHM attenuates the activation of the TLR4/NF- κ B signaling pathway. This leads to a reduction in the phosphorylation of I κ B α and the subsequent nuclear translocation of the p65 subunit of NF- κ B. Consequently, the expression of pro-inflammatory cytokines such as IL-6, IL-1 β , and TNF- α , as well as enzymes like iNOS and COX-2, is significantly suppressed. Furthermore, DHM has been found to inhibit the activation of the MAPK signaling pathway, which is also crucial in the inflammatory process.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Dihydromyricetin (DHM).

Table 1: In Vitro Anti-inflammatory Effects of DHM on LPS-stimulated BV-2 Microglial Cells

Concentration of DHM	Effect on Cell Viability	Inhibition of Pro-inflammatory Mediators	Signaling Pathway Modulation	Reference
20, 40, 80, 100 mg/L	No significant cytotoxicity; significantly suppressed LPS-induced reduction in viability.	Dose-dependently suppressed the mRNA levels of IL-6, IL-1 β , and TNF- α . Inhibited the mRNA and protein expression of iNOS and COX-2.	Attenuated the LPS-induced activation of NF- κ B (p-p65 and p-I κ B α) and TLR4 signaling in a concentration-dependent manner.	

Table 2: In Vivo Anti-inflammatory Effects of DHM in a Mouse Model of Asthma

Treatm ent Group	Total Inflam matory Cells in BAL Fluid (cells/ mL)	Eosino phils in BAL Fluid (cells/ mL)	IL-4 in BAL Fluid (pg/mL)	IL-5 in BAL Fluid (pg/mL)	IL-13 in BAL Fluid (pg/mL)	Serum OVA- specifi c IgE (ng/mL)	Serum OVA- specifi c IgG1 (µg/mL)	Refere nce
Control	0.8 ±	0.05 ±	10.2 ±	12.5 ±	15.3 ±	50.1 ±	1.2 ±	
	0.2 x	0.01 x	2.1	2.8	3.2	10.5	0.3	
	10^5	10^5						
OVA- induced	10.2 ±	5.8 ±	85.6 ±	92.3 ±	105.7 ±	550.6 ±	15.6 ±	
	1.5 x	0.9 x	10.2	11.5	12.8	60.8	2.1	
	10^5	10^5						
DHM- treated (50 mg/kg)	4.5 ±	2.1 ±	35.2 ±	40.1 ±	48.9 ±	250.4 ±	7.8 ±	
	0.6 x	0.4 x	5.6	6.2	7.1	30.2	1.2	
	10^5	10^5						

Table 3: In Vivo Anti-inflammatory Effects of DHM in a Rat Model of Rheumatoid Arthritis

Treatmen t Group	Paw Swelling (mm)	Arthritis Score	Serum IL- 1β (pg/mL)	Serum IL- 6 (pg/mL)	Serum TNF-α (pg/mL)	Referenc e
Control	0.12 ± 0.03	0	50.2 ± 8.5	80.5 ± 10.2	120.6 ± 15.8	
CFA- induced	0.85 ± 0.12	3.8 ± 0.5	250.8 ± 30.2	350.1 ± 40.5	480.2 ± 50.6	
DHM- treated (100 mg/kg)	0.35 ± 0.05	1.5 ± 0.3	120.5 ± 15.8	150.6 ± 20.1	220.8 ± 25.4	

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

This protocol details the investigation of the anti-inflammatory effects of DHM on lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7 or BV-2 microglial cells).

Materials:

- Murine macrophage cell line (RAW 264.7 or BV-2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Dihydromyricetin (DHM)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Reagents for RNA extraction, qRT-PCR, and Western blotting
- ELISA kits for cytokine measurement (TNF- α , IL-6, IL-1 β)

Procedure:

- Cell Culture: Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Viability Assay (MTT):

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of DHM (e.g., 20, 40, 80, 100 mg/L) for 24 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- LPS Stimulation and DHM Treatment:
 - Seed cells in appropriate culture plates.
 - Pre-treat cells with different concentrations of DHM for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μ g/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).
- Measurement of Pro-inflammatory Mediators:
 - Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
 - Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF- α , IL-6, and IL-1 β using specific ELISA kits according to the manufacturer's instructions.
 - Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of iNOS, COX-2, TNF- α , IL-6, and IL-1 β .
- Western Blot Analysis for Signaling Pathways:
 - Lyse the cells at different time points after LPS stimulation to prepare protein extracts.

- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, I κ B α , p38, ERK, JNK).
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 2: In Vivo Anti-inflammatory Assay using a Mouse Model of Acute Lung Injury (ALI)

This protocol describes the evaluation of the protective effects of DHM in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.

Materials:

- Male C57BL/6 mice (6-8 weeks old)
- Lipopolysaccharide (LPS) from *E. coli*
- Dihydromyricetin (DHM)
- Saline solution
- Anesthetics
- Reagents for bronchoalveolar lavage (BAL), histology, and protein analysis.

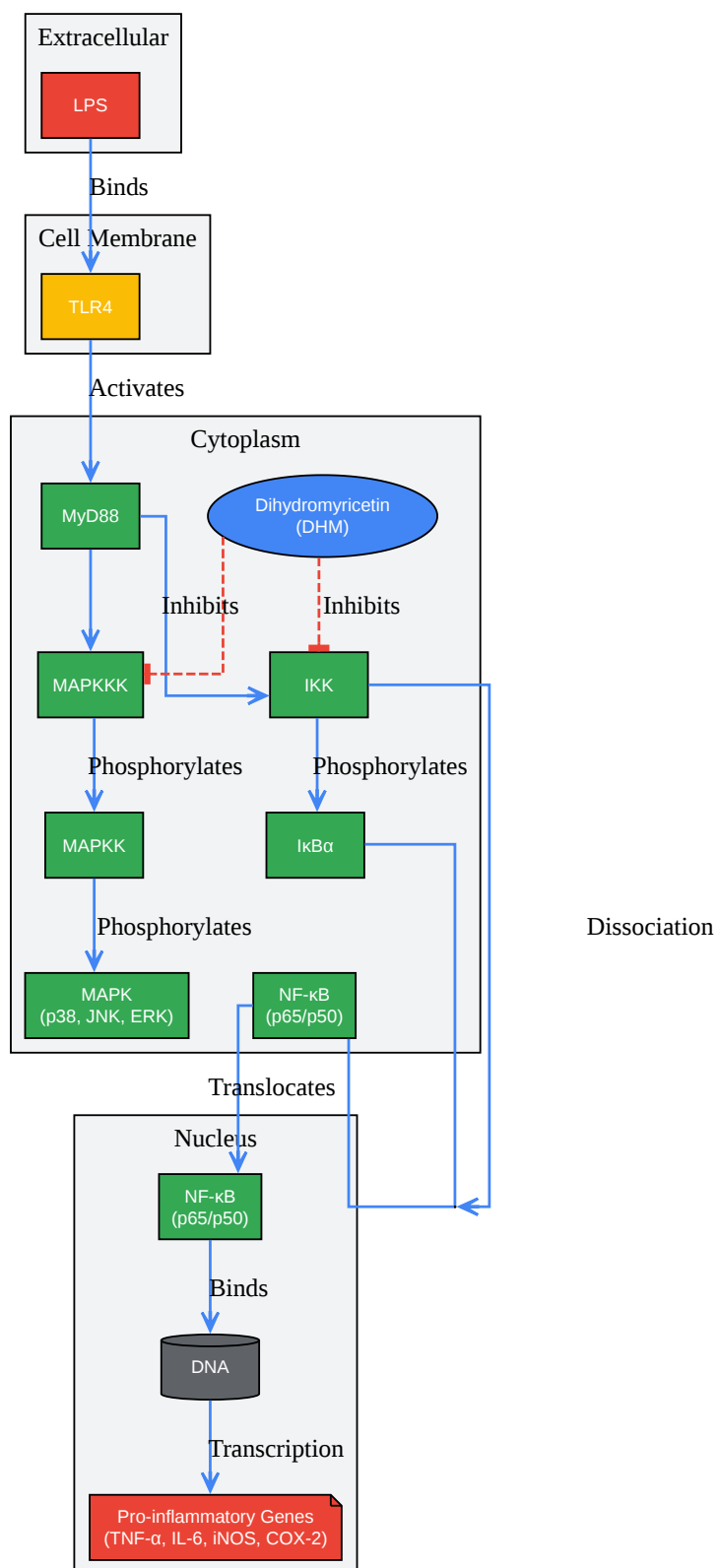
Procedure:

- Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
- Experimental Groups: Divide the mice into several groups:
 - Control group (saline treatment)
 - LPS group (LPS treatment)

- DHM + LPS group (DHM pre-treatment followed by LPS)
- DHM alone group
- DHM and LPS Administration:
 - Administer DHM (e.g., 50 mg/kg) or vehicle (saline) intraperitoneally or orally 1 hour before LPS challenge.
 - Induce ALI by intratracheal or intraperitoneal injection of LPS (e.g., 5 mg/kg).
- Sample Collection:
 - At a specified time point after LPS administration (e.g., 6 or 24 hours), euthanize the mice.
 - Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs. Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant.
 - Lung Tissue Collection: Perfuse the lungs and collect tissue samples for histological analysis and biochemical assays.
- Analysis:
 - Cell Count in BALF: Count the total and differential number of inflammatory cells (neutrophils, macrophages) in the BALF.
 - Cytokine Measurement in BALF: Measure the levels of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) in the BALF supernatant using ELISA.
 - Histological Examination: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury and inflammatory cell infiltration.
 - Western Blot Analysis of Lung Tissue: Homogenize lung tissue to extract proteins and perform Western blotting to analyze the activation of NF- κ B and MAPK signaling pathways as described in the in vitro protocol.

Visualizations

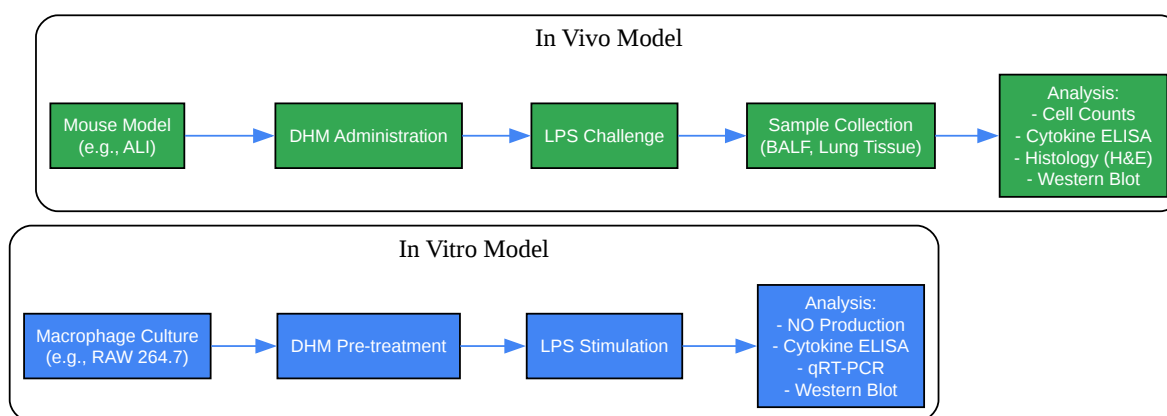
Signaling Pathways



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Caption: Dihydromyricetin's inhibition of NF- κ B and MAPK signaling pathways.

Experimental Workflow



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Caption: General workflow for in vitro and in vivo anti-inflammatory studies of DHM.

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